1-(3,4-dimethylphenyl)-3-[2-(2-hydroxyethoxy)-2-(thiophen-3-yl)ethyl]urea
Description
Properties
IUPAC Name |
1-(3,4-dimethylphenyl)-3-[2-(2-hydroxyethoxy)-2-thiophen-3-ylethyl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O3S/c1-12-3-4-15(9-13(12)2)19-17(21)18-10-16(22-7-6-20)14-5-8-23-11-14/h3-5,8-9,11,16,20H,6-7,10H2,1-2H3,(H2,18,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKGUWOMSTVHZGH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)NCC(C2=CSC=C2)OCCO)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(3,4-Dimethylphenyl)-3-[2-(2-hydroxyethoxy)-2-(thiophen-3-yl)ethyl]urea is a synthetic compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C₁₅H₁₉N₃O₃S
- Molecular Weight : 297.4 g/mol
This compound features a urea functional group linked to a dimethylphenyl moiety and a thiophene ring, which may contribute to its biological activity.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The presence of the thiophene and hydroxyethoxy groups enhances its binding affinity to various enzymes and receptors.
- Antitumor Activity : Preliminary studies suggest that compounds with similar structures exhibit antitumor properties by inducing apoptosis in cancer cells through DNA interstrand cross-linking mechanisms. The urea moiety plays a critical role in these interactions, enhancing the compound's efficacy against various cancer cell lines.
- Antimicrobial Properties : The compound shows promise as an antimicrobial agent, potentially inhibiting the growth of bacteria and fungi. This is likely due to the thiophene ring's known activity against microbial pathogens.
Case Studies
- Anticancer Activity : A study investigating structurally related urea derivatives reported significant cytotoxic effects on several cancer cell lines, including breast and lung cancers. The study highlighted that compounds with similar structural features had GI50 values ranging from 1.7 μM to 28.7 μM across different cell types .
- Antibacterial Activity : Another investigation into thio-urea derivatives indicated broad-spectrum antibacterial activity against Gram-positive and Gram-negative bacteria. The mechanism was linked to disruption of bacterial cell wall synthesis .
Data Table: Biological Activities Overview
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Observations:
- Substituent Diversity : The target compound’s hydroxyethoxy group distinguishes it from analogs with thiazole (10n ), furan (), or multiple thiophenes (). This group may enhance hydrophilicity compared to more lipophilic substituents like thiazole or dimethoxybenzyl.
- Synthetic Efficiency : Compound 10n was synthesized with an 88.8% yield, suggesting robust methods for urea-thiazole-piperazine hybrids. Similar strategies might apply to the target compound.
- Molecular Weight Trends : The target compound’s inferred molecular weight (~363.4) places it between smaller thiophene-rich analogs (e.g., 350.5 ) and bulkier derivatives like 10n (508.3 ).
Functional Group Impact on Physicochemical Properties
- Hydroxyethoxy vs. Thiazole/Piperazine (10n ) : The hydroxyethoxy group likely improves aqueous solubility compared to 10n’s thiazole and piperazine moieties, which may favor membrane permeability but reduce solubility.
- Dimethylphenyl vs.
- Thiophene Positioning : The target compound’s thiophen-3-yl group differs from analogs with thiophen-2-yl () or mixed heterocycles (furan + thiophene in ), which could influence π-π stacking or metabolic stability.
Preparation Methods
Thiophene-3-yl Glyoxal Hydrate Preparation
Thiophene-3-yl glyoxal hydrate serves as a precursor for the ethylamine side chain. It is synthesized via oxidation of 3-acetylthiophene using selenium dioxide (SeO₂) in aqueous dioxane:
Key Data :
-
Yield: ~65%
-
Purification: Recrystallization from ethyl acetate.
Nucleophilic Addition-Elimination Reaction
The glyoxal hydrate reacts with ethanolamine in the presence of a base (e.g., K₂CO₃) to form 2-(2-hydroxyethoxy)-2-(thiophen-3-yl)acetaldehyde:
Optimization :
-
Solvent: Anhydrous THF
-
Temperature: 0°C to room temperature.
Reductive Amination
The acetaldehyde intermediate undergoes reductive amination using sodium cyanoborohydride (NaBH₃CN) to yield the target ethylamine:
Critical Parameters :
-
pH: Maintained at 5–6 using acetic acid
-
Yield: ~70%.
Urea Bridge Formation
Isocyanate Route (Pathway A)
Step 1: Synthesis of 3,4-Dimethylphenyl Isocyanate
3,4-Dimethylphenylamine reacts with triphosgene in dichloromethane under nitrogen:
Conditions :
Step 2: Urea Coupling
The isocyanate reacts with 2-(2-hydroxyethoxy)-2-(thiophen-3-yl)ethylamine in anhydrous dichloromethane:
Optimization :
Carbodiimide-Mediated Coupling (Pathway B)
Reagents : EDCI·HCl, HOBt, and DIPEA in DMF:
Conditions :
Protection-Deprotection Strategy for Hydroxyethoxy Group
Silyl Protection
The hydroxy group in the ethylamine intermediate is protected using tert-butyldimethylsilyl chloride (TBDMSCl):
Advantages :
-
Prevents side reactions during urea formation
-
Deprotection using TBAF in THF restores the hydroxy group.
Purification and Characterization
Workup Procedure
Recrystallization
The crude product is recrystallized from a dichloromethane-ethyl acetate (1:2) mixture:
Spectroscopic Data
-
¹H NMR (400 MHz, CDCl₃): δ 7.25 (s, 1H, thiophene), 6.85 (d, J = 8.4 Hz, 2H, aromatic), 5.21 (s, 1H, NH), 3.72 (m, 4H, -OCH₂CH₂O-).
Comparative Analysis of Synthetic Routes
| Parameter | Isocyanate Route (A) | Carbodiimide Route (B) |
|---|---|---|
| Yield | 76% | 68% |
| Purity | >95% | 92% |
| Reaction Time | 24 h | 48 h |
| Scalability | High | Moderate |
| Safety | Requires triphosgene | Safer reagents |
Challenges and Mitigation Strategies
-
Hydroxy Group Reactivity : Addressed via TBDMS protection.
-
Byproduct Formation : Minimized using DMAP to accelerate urea formation.
-
Low Solubility : Polar solvents like DMF enhance reaction homogeneity.
Industrial-Scale Considerations
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 1-(3,4-dimethylphenyl)-3-[2-(2-hydroxyethoxy)-2-(thiophen-3-yl)ethyl]urea, and how can purity and yield be maximized?
- Methodological Answer : Synthesis typically involves multi-step organic reactions, including (1) coupling of the 3,4-dimethylphenyl isocyanate with a thiophene-containing intermediate, (2) introduction of the hydroxyethoxy group via nucleophilic substitution or etherification, and (3) purification via column chromatography or recrystallization. Key parameters include:
- Temperature : Controlled reaction temperatures (e.g., 0–5°C for isocyanate coupling to minimize side reactions).
- Solvents : Polar aprotic solvents like DMF or dichloromethane for intermediate steps.
- Catalysts : Use of Lewis acids (e.g., ZnCl₂) to facilitate urea bond formation.
Purity optimization requires post-synthesis HPLC analysis and gradient elution protocols .
Q. How can the structural and functional properties of this compound be characterized?
- Methodological Answer :
- Spectroscopy :
- NMR : ¹H/¹³C NMR to confirm substituent positions (e.g., thiophene ring protons at δ 6.8–7.2 ppm, hydroxyethoxy protons at δ 3.5–4.0 ppm).
- IR : Urea carbonyl stretching (~1640–1680 cm⁻¹) and hydroxyl groups (~3200–3500 cm⁻¹).
- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular formula (C₁₉H₂₃N₂O₃S).
- X-ray Crystallography : For definitive 3D structural confirmation if single crystals are obtainable .
Q. What are the key stability considerations for this compound under laboratory conditions?
- Methodological Answer :
- Hydrolytic Stability : The urea linkage is susceptible to hydrolysis in acidic/basic conditions. Stability testing in buffers (pH 2–10) with periodic HPLC monitoring is recommended.
- Thermal Stability : Differential Scanning Calorimetry (DSC) to determine decomposition temperatures (expected >150°C for similar ureas).
- Light Sensitivity : Thiophene rings may degrade under UV light; storage in amber vials at –20°C is advised .
Advanced Research Questions
Q. How can researchers identify and validate biological targets for this compound?
- Methodological Answer :
- In Silico Docking : Use software like AutoDock Vina to predict interactions with enzymes/receptors (e.g., kinases, GPCRs). The thiophene and hydroxyethoxy groups may engage in π-π stacking or hydrogen bonding.
- Biochemical Assays :
- Kinase Inhibition : Screen against kinase panels (e.g., EGFR, VEGFR) using fluorescence-based ADP-Glo™ assays.
- Receptor Binding : Radioligand displacement assays for receptors linked to cancer or inflammation pathways.
- Transcriptomic Profiling : RNA-seq to identify downstream gene expression changes in treated cell lines .
Q. How can conflicting bioactivity data between in vitro and in vivo studies be resolved?
- Methodological Answer :
- Pharmacokinetic Analysis : Measure plasma half-life, bioavailability, and metabolite formation (e.g., via LC-MS/MS). The hydroxyethoxy group may enhance solubility but reduce blood-brain barrier penetration.
- Metabolite Identification : Incubate with liver microsomes to identify active/inactive metabolites.
- Dose Optimization : Use pharmacokinetic-pharmacodynamic (PK-PD) modeling to reconcile in vitro IC₅₀ values with in vivo efficacy .
Q. What strategies are effective for structure-activity relationship (SAR) studies on this compound?
- Methodological Answer :
- Analog Synthesis : Modify substituents systematically:
- Replace 3,4-dimethylphenyl with halogenated aryl groups.
- Substitute thiophene-3-yl with furan or pyridine rings.
- Bioactivity Testing : Compare IC₅₀ values across analogs in target-specific assays. For example, thiophene analogs show higher kinase inhibition than furan derivatives due to enhanced π-stacking .
Q. How can researchers assess the compound’s potential for off-target effects or toxicity?
- Methodological Answer :
- High-Throughput Screening (HTS) : Use panels like Eurofins’ SafetyScreen44 to evaluate interactions with ion channels, transporters, and CYP450 enzymes.
- Cytotoxicity Assays : MTT or LDH release assays in primary hepatocytes or cardiomyocytes.
- Genotoxicity : Ames test for mutagenicity and Comet assay for DNA damage .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
